Fedratinib (CAS: 936091-26-8) is a highly selective, orally bioavailable, ATP-competitive inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Unlike pan-JAK inhibitors, it is engineered to isolate JAK2-dependent signaling from JAK1-mediated immunosuppression. From a procurement and processability standpoint, the free base is practically insoluble in aqueous media but exhibits high solubility in DMSO (up to 100 mg/mL), necessitating specific non-aqueous vehicle formulations (e.g., PEG300, Tween-80, and saline) for reproducible in vivo dosing[REFS-1, REFS-2].
Substituting Fedratinib with the benchmark Ruxolitinib fails in targeted assays because Ruxolitinib is equipotent against both JAK1 and JAK2, introducing confounding variables related to JAK1-mediated T-cell and NK-cell suppression [1]. Furthermore, substituting with newer in-class alternatives like Pacritinib or Momelotinib introduces off-target inhibition of ACVR1 (ALK2), which alters hepcidin production and erythropoiesis pathways. Fedratinib uniquely spares ACVR1 while maintaining potent FLT3 inhibition, making it non-interchangeable for researchers modeling dual JAK2/FLT3-driven leukemias without ACVR1 interference [2].
Fedratinib demonstrates a highly selective inhibition profile for JAK2 (IC50 = 3 nM) with approximately 35-fold selectivity over JAK1. In contrast, the standard comparator Ruxolitinib is equipotent against both targets (JAK2 IC50 = 2.8 nM; JAK1 IC50 = 3.3 nM) [1].
| Evidence Dimension | Kinase Selectivity (JAK2 vs JAK1 IC50) |
| Target Compound Data | JAK2 IC50 = 3 nM (~35-fold selectivity over JAK1) |
| Comparator Or Baseline | Ruxolitinib (JAK2 IC50 = 2.8 nM; JAK1 IC50 = 3.3 nM) |
| Quantified Difference | Fedratinib provides ~35-fold greater JAK2 selectivity over JAK1 compared to Ruxolitinib's near 1:1 ratio. |
| Conditions | In vitro cell-free kinase assays |
Essential for selectively interrogating JAK2-dependent pathways without triggering JAK1-mediated immunosuppressive artifacts in cellular models.
Fedratinib exhibits potent secondary inhibition of FLT3 (IC50 = 15 nM), a critical target in certain leukemias. Ruxolitinib, the primary in-class substitute, lacks significant inhibitory activity against FLT3 [1].
| Evidence Dimension | FLT3 IC50 |
| Target Compound Data | FLT3 IC50 = 15 nM |
| Comparator Or Baseline | Ruxolitinib (No significant FLT3 inhibition) |
| Quantified Difference | Fedratinib actively inhibits FLT3 at 15 nM, whereas Ruxolitinib does not. |
| Conditions | In vitro kinase profiling and B-ALL cell line assays |
Critical for researchers developing dual-targeted therapies for B-ALL or AML models where FLT3 overexpression drives resistance.
Unlike newer JAK2 inhibitors, Fedratinib spares the ACVR1 receptor (IC50 = 273 nM). Pacritinib and Momelotinib inhibit ACVR1 at much lower concentrations (IC50 = 16.7 nM and 52.5 nM, respectively), which confounds erythropoiesis and hepcidin studies [1].
| Evidence Dimension | ACVR1 (ALK2) IC50 |
| Target Compound Data | ACVR1 IC50 = 273 nM |
| Comparator Or Baseline | Pacritinib (IC50 = 16.7 nM) and Momelotinib (IC50 = 52.5 nM) |
| Quantified Difference | Fedratinib is >16-fold less potent against ACVR1 than Pacritinib. |
| Conditions | In vitro HotSpot kinase assay |
Allows researchers to decouple JAK2 inhibition from ACVR1/hepcidin-mediated anemia pathways in hematopoiesis models.
Fedratinib free base is practically insoluble in aqueous media but achieves high solubility in DMSO (up to 100 mg/mL). For in vivo administration, it successfully yields a clear solution at ≥ 2.08 mg/mL when formulated in a specific vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .
| Evidence Dimension | Solubility and Vehicle Compatibility |
| Target Compound Data | Clear solution at ≥ 2.08 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/45% Saline |
| Comparator Or Baseline | Aqueous media (Practically insoluble) |
| Quantified Difference | Requires multi-component organic/surfactant vehicle to overcome aqueous insolubility. |
| Conditions | Stock solution preparation and in vivo formulation |
Dictates the procurement of appropriate organic solvents and excipients to ensure reproducible bioavailability in xenograft models.
Fedratinib stock solutions in DMSO are highly sensitive to moisture and repeated freeze-thaw cycles, which cause product inactivation and precipitation. However, when properly aliquoted, the compound maintains stability for 2 years at -80°C and 1 year at -20°C .
| Evidence Dimension | Stock Solution Stability |
| Target Compound Data | Stable for 2 years at -80°C; 1 year at -20°C |
| Comparator Or Baseline | Repeated freeze-thaw cycles (Leads to precipitation/inactivation) |
| Quantified Difference | Strict temperature and aliquoting controls extend usable lifespan to 2 years. |
| Conditions | DMSO stock solution storage |
Informs laboratory workflow and procurement of aliquoting supplies to prevent degradation of expensive kinase inhibitors.
Fedratinib is the preferred choice over Ruxolitinib when researchers must study JAK2V617F-driven myeloproliferative models without the confounding variable of JAK1-associated T-cell and NK-cell suppression[1].
Due to its potent secondary inhibition of FLT3, Fedratinib is utilized in B-ALL or AML xenograft models where both JAK2 and FLT3 signaling contribute to disease progression and resistance [1].
Fedratinib serves as a critical control or primary agent when investigating JAK2 inhibition in erythropoiesis, as it avoids the ACVR1/ALK2 pathway interference inherent to Pacritinib and Momelotinib [1].